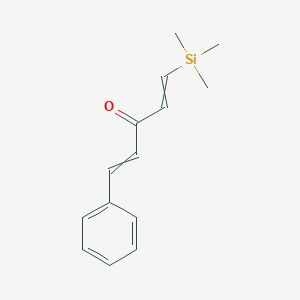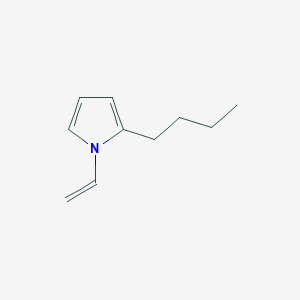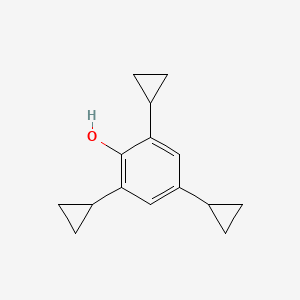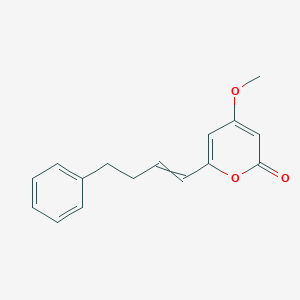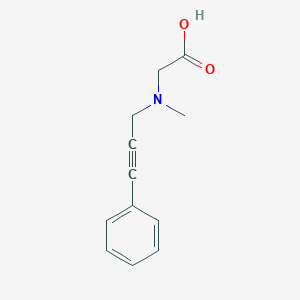![molecular formula C12H12O2 B14611169 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-44-9](/img/structure/B14611169.png)
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Anisylethynyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with a p-anisylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Anisylethynyl)cyclopropanol typically involves the reaction of p-anisylacetylene with cyclopropanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where p-anisylacetylene is reacted with cyclopropanol in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1-(p-Anisylethynyl)cyclopropanol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Anisylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopropanol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The p-anisylethynyl group can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropanol derivatives.
Applications De Recherche Scientifique
1-(p-Anisylethynyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(p-Anisylethynyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopropanol: A simpler analog without the p-anisylethynyl group.
p-Anisylethynyl derivatives: Compounds with similar ethynyl substitution but different core structures.
Cyclopropane derivatives: Compounds with different substituents on the cyclopropane ring.
Uniqueness: 1-(p-Anisylethynyl)cyclopropanol stands out due to its combination of a cyclopropanol ring and a p-anisylethynyl group, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
60512-44-9 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
Clé InChI |
YTOTUTVJUSSMHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
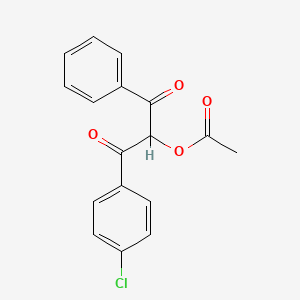
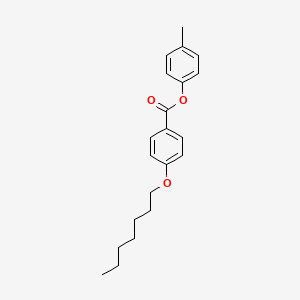
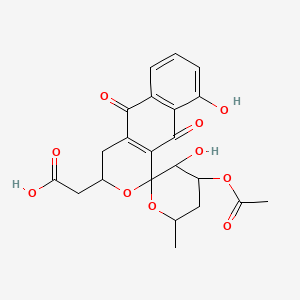
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)

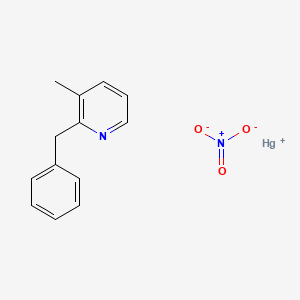
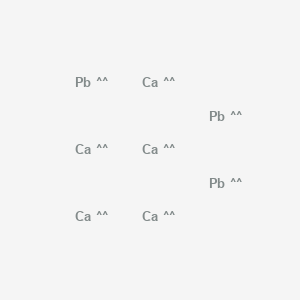
![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
